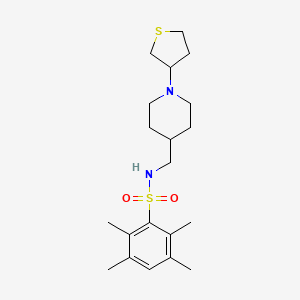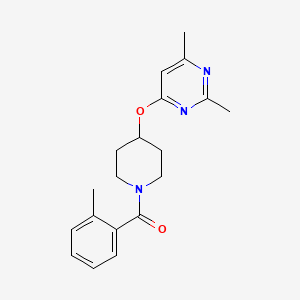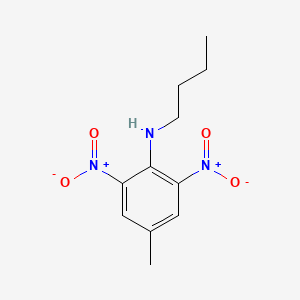
N-butyl-4-methyl-2,6-dinitroaniline
Übersicht
Beschreibung
N-butyl-4-methyl-2,6-dinitroaniline is a chemical compound with the molecular formula C11H15N3O4 . It has a molecular weight of 253.26 .
Molecular Structure Analysis
The InChI code for N-butyl-4-methyl-2,6-dinitroaniline is 1S/C11H15N3O4/c1-3-4-5-12-11-9 (13 (15)16)6-8 (2)7-10 (11)14 (17)18/h6-7,12H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
N-butyl-4-methyl-2,6-dinitroaniline is a solid . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Herbicide Resistance and Mechanisms in Weeds
“N-butyl-4-methyl-2,6-dinitroaniline” is a type of dinitroaniline, which are known to be microtubule inhibitors, targeting tubulin proteins in plants and protists . Dinitroaniline herbicides, such as trifluralin, pendimethalin and oryzalin, have been used as pre-emergence herbicides for weed control for decades . With widespread resistance to post-emergence herbicides in weeds, the use of pre-emergence herbicides such as dinitroanilines has increased .
Non-Target-Site Resistance (NTSR) to Dinitroanilines
Non-target-site resistance (NTSR) to dinitroanilines has been rarely reported and only confirmed in Lolium rigidum due to enhanced herbicide metabolism (metabolic resistance) . A cytochrome P450 gene (CYP81A10) has been recently identified in L. rigidum that confers resistance to trifluralin .
Nonlinear Optical and Optoelectronic Device Applications
“N-butyl-4-methyl-2,6-dinitroaniline” is an organic chromophore crystal, synthesized by a slow solvent evaporation method . It has been used in nonlinear optical and optoelectronic device applications . The Second Harmonic Generation (SHG) was confirmed via the Kurtz-Perry powder technique .
Quantum Chemical Investigations
Quantum chemical calculations, such as HOMO-LUMO and molecular electrostatic potential, were calculated and presented for "N-butyl-4-methyl-2,6-dinitroaniline" . The donor and acceptor’s interaction and stabilisation energy were analysed by Natural Bond Orbital (NBO) analyses .
Thermodynamic Characteristics Analysis
The thermodynamic characteristics of “N-butyl-4-methyl-2,6-dinitroaniline” have been described . This includes the analysis of its geometry (B3LYP/6-311++G (d,p)) and electronic properties .
Hyperpolarizability Analysis
Hyperpolarizability of “N-butyl-4-methyl-2,6-dinitroaniline” has been analysed . This property is important in the field of nonlinear optics .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for N-butyl-4-methyl-2,6-dinitroaniline are not available, there is a general interest in the structural analysis of similar compounds to see how small changes in the molecular structure change the crystal packing of the molecules . This could potentially lead to the preparation of supramolecular structures with desired properties .
Eigenschaften
IUPAC Name |
N-butyl-4-methyl-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-3-4-5-12-11-9(13(15)16)6-8(2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNKPRDTRWITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-2,6-dinitroaniline | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2984725.png)



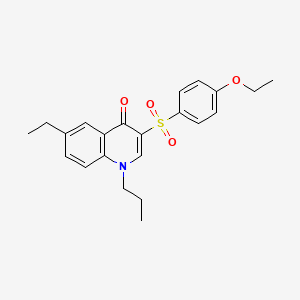
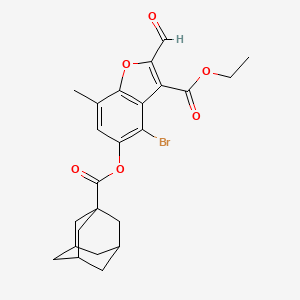
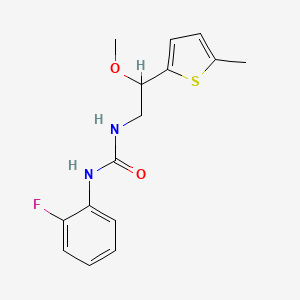
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2984736.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2984742.png)
![8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984743.png)

